molecular formula C14H6O7 B1295180 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid CAS No. 52671-72-4

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid

Cat. No.: B1295180
CAS No.: 52671-72-4
M. Wt: 286.19 g/mol
InChI Key: YQXRNSHBINARCY-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid (abbreviated as Compound A) is a polycyclic aromatic compound featuring a fused tricyclic core with two carboxylic acid groups at positions 8 and 10. This structure is derived from naphthalene-based frameworks, where the incorporation of oxygen and nitrogen heteroatoms modifies electronic properties and reactivity.

Properties

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O7/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRNSHBINARCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276326
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
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Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-72-4
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
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Record name 1,4,5,8-Napthalenetetracarboxylic acid, 1,4-monoanhydride
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid can be synthesized through the oxidation of pyrene. The process involves chlorination followed by oxidation to form the tetracarboxylic acid, which then undergoes cyclization to form the anhydride .

Industrial Production Methods

Industrial production of 1,4,5,8-naphthalenetetracarboxylic acid 1,8-monoanhydride typically involves large-scale oxidation processes using chromic acid or chlorine as oxidants. The resulting tetracarboxylic acid is then cyclized under controlled conditions to form the desired anhydride .

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in basic solutions with a high pH.

    Substitution Reactions: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

Scientific Research Applications

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,8-naphthalenetetracarboxylic acid 1,8-monoanhydride involves its ability to undergo hydrolysis and form various ionic species depending on the pH of the solution. The compound’s reactivity is influenced by the conjugated framework of the naphthalene core, which allows for the transmission of electronic effects . The hydrolysis process is pH-dependent, with different ionic forms being predominant at different pH levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tricyclo[7.3.1.0⁵,¹³]trideca-pentaene scaffold is shared among several derivatives, with variations in functional groups dictating their properties. Key analogues include:

Compound Name Substituents Key Features Applications/Activity Source
Compound A 8,10-dicarboxylic acid High polarity, H-bonding capacity Potential antimicrobial/coordination chemistry
Lucifer Yellow CH 7,11-disulfonate, 8-amino, 3-urea Sulfonate groups enhance water solubility Fluorescent tracer in biological staining
7,11-Dinitro Derivative 7,11-dinitro, 2,4-dione Electron-withdrawing nitro groups reduce electron density Explosives precursor or reactive intermediate
4-Bromo-1,8-naphthalic Anhydride 10-bromo, 2,4-dione Bromine increases steric bulk and electronegativity Photoluminescent materials
Ofloxacin/Levofloxacin Piperazinyl, fluoro, carboxylic acid Broad-spectrum antimicrobial activity via DNA gyrase inhibition Treatment of bacterial infections

Physicochemical Properties

  • Solubility :
    • Compound A : Moderate solubility in polar solvents due to dicarboxylic acids; pH-dependent ionization .
    • Lucifer Yellow CH : High water solubility from sulfonate groups, suitable for aqueous biological systems .
    • 7,11-Dinitro Derivative : Low solubility in water; soluble in organic solvents like DMSO .
  • Stability :
    • Compound A and its derivatives (e.g., thiourea in ) exhibit planar ring systems stabilized by intramolecular H-bonding (N–H···O), enhancing thermal stability.
    • Levofloxacin : Stable under physiological conditions, with a decomposition temperature >250°C .

Crystallographic and Spectroscopic Data

  • Compound A Derivatives :
    • The thiourea derivative (N-[2,4-dioxo-3-azatricyclo…]thiourea) crystallizes in a planar configuration with r.m.s. deviations of 0.022–0.033 Å, forming chains via N–H···O H-bonds .
    • 4-Bromo-1,8-naphthalic Anhydride exhibits similar planarity, with bromine influencing packing efficiency and photophysical properties .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex tricyclic structure that contributes to its biological activity. The molecular formula is C22H13NO5SC_{22}H_{13}NO_5S with a molecular weight of approximately 379.4 g/mol. The presence of multiple functional groups, including dicarboxylic acid moieties, enhances its reactivity and interaction with biological targets.

Key Physical Properties

PropertyValue
Molecular FormulaC22H13NO5S
Molecular Weight379.4 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that it can induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

The biological activity of 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid can be summarized as follows:

  • Cell Membrane Disruption : The hydrophobic regions of the molecule allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The presence of carboxylic acid groups can interact with active sites of enzymes critical for microbial survival.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by influencing mitochondrial membrane potential and activating caspases.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound showed IC50 values in the micromolar range, indicating potent cytotoxicity.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy Test :
    • Objective : To assess activity against Staphylococcus aureus and Candida albicans.
    • Results : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for bacteria and 16 µg/mL for fungi.
    • : The compound demonstrates potential as a lead structure for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Reactant of Route 2
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid

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